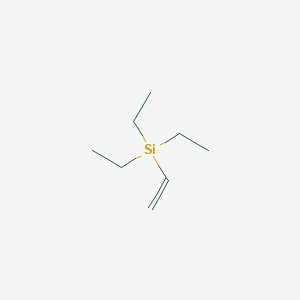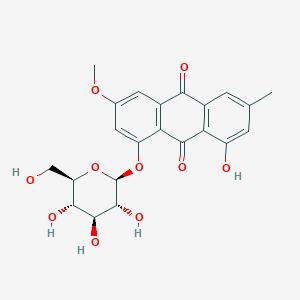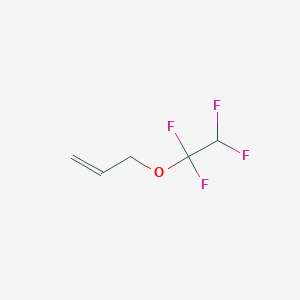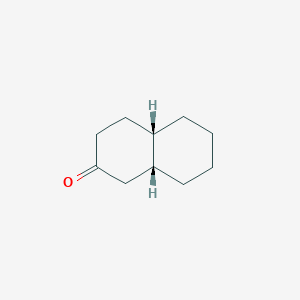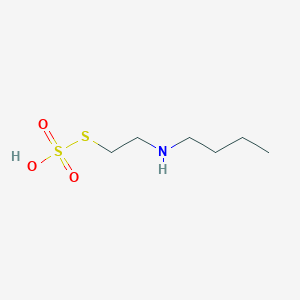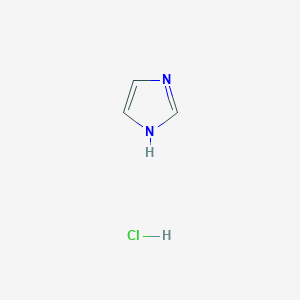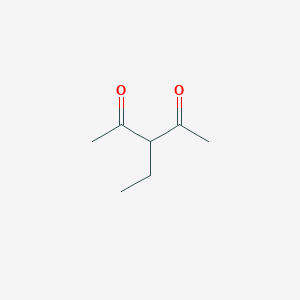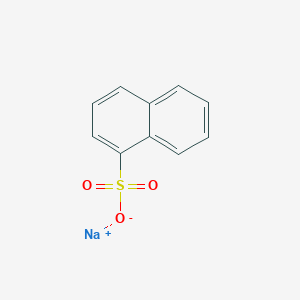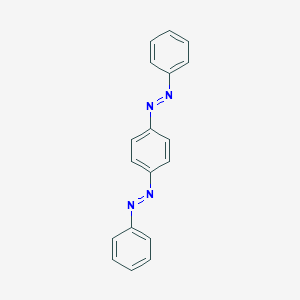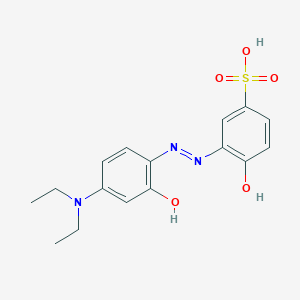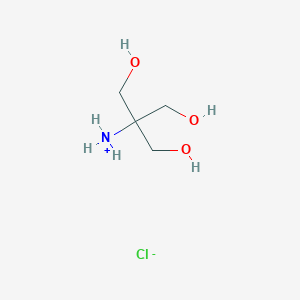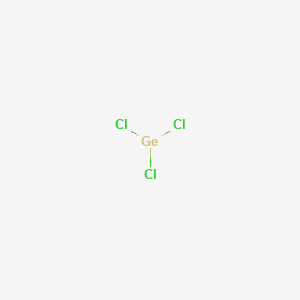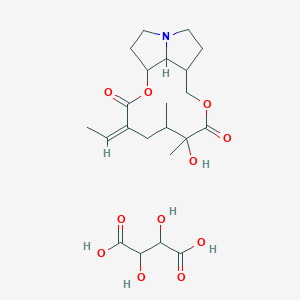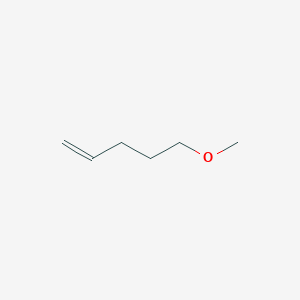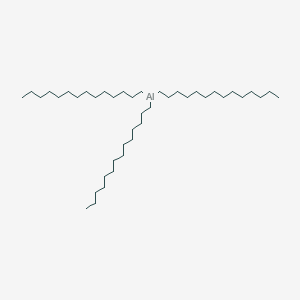
Aluminum, tritetradecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, tritetradecyl- is a chemical compound that is commonly used in scientific research applications. It is a type of aluminum salt that is used for its unique properties in various experiments. This compound is synthesized using a specific method and has several biochemical and physiological effects that make it useful for research purposes.
Mécanisme D'action
The mechanism of action of aluminum, tritetradecyl- is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, which means that it accepts electron pairs from other molecules. This property allows it to facilitate various chemical reactions, such as the polymerization of olefins.
Effets Biochimiques Et Physiologiques
Aluminum, tritetradecyl- has several biochemical and physiological effects. It has been shown to be toxic to cells in vitro, and it can cause oxidative stress and inflammation. Additionally, this compound can cause DNA damage and cell death. However, the exact mechanisms by which aluminum, tritetradecyl- exerts its toxic effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Aluminum, tritetradecyl- has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. Additionally, it is stable and can be stored for long periods of time without degradation. However, this compound has several limitations. It is toxic to cells in vitro, which can limit its use in certain experiments. Additionally, the mechanism of action of aluminum, tritetradecyl- is not fully understood, which can make it difficult to interpret the results of experiments that use this compound.
Orientations Futures
There are several future directions for research involving aluminum, tritetradecyl-. One area of research could focus on the mechanism of action of this compound. Understanding how it exerts its toxic effects could lead to the development of new treatments for diseases that involve oxidative stress and inflammation. Additionally, research could focus on developing new synthesis methods for aluminum, tritetradecyl- that are more efficient and environmentally friendly. Finally, research could focus on developing new applications for this compound in various fields, such as materials science and catalysis.
Conclusion:
Aluminum, tritetradecyl- is a chemical compound that is commonly used in scientific research applications. It is synthesized using a specific method and has several biochemical and physiological effects that make it useful for research purposes. This compound is used as a catalyst in various reactions, and it is also used in the synthesis of various organic compounds. However, it is toxic to cells in vitro, which can limit its use in certain experiments. Future research could focus on understanding the mechanism of action of this compound, developing new synthesis methods, and developing new applications for this compound in various fields.
Méthodes De Synthèse
The synthesis of aluminum, tritetradecyl- involves the reaction of aluminum chloride with tritetradecyl alcohol. This reaction results in the formation of the aluminum, tritetradecyl- compound. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the resulting product is purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
Aluminum, tritetradecyl- has several scientific research applications. It is commonly used as a catalyst in various reactions, such as the polymerization of olefins. Additionally, it is used as a co-catalyst in the Ziegler-Natta polymerization reaction. This compound is also used in the synthesis of various organic compounds, such as esters and ethers.
Propriétés
Numéro CAS |
1529-58-4 |
|---|---|
Nom du produit |
Aluminum, tritetradecyl- |
Formule moléculaire |
C42H87Al |
Poids moléculaire |
619.1 g/mol |
Nom IUPAC |
tri(tetradecyl)alumane |
InChI |
InChI=1S/3C14H29.Al/c3*1-3-5-7-9-11-13-14-12-10-8-6-4-2;/h3*1,3-14H2,2H3; |
Clé InChI |
JVIKNVRZMNQFFL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCC)CCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCC)CCCCCCCCCCCCCC |
Autres numéros CAS |
1529-58-4 |
Durée de conservation |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



